molecular formula C5H3BrNNaO2S B13649585 Sodium 6-bromopyridine-2-sulfinate

Sodium 6-bromopyridine-2-sulfinate

Cat. No.: B13649585
M. Wt: 244.04 g/mol
InChI Key: TYFKDSILGNWVRI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 6-bromopyridine-2-sulfinate is an organosulfur compound with the molecular formula C5H5BrNNaO2S. It is a sodium salt derivative of 6-bromopyridine-2-sulfinic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 6-bromopyridine-2-sulfinate can be synthesized through several methods. One common approach involves the copper-assisted conversion of hydroxypyridines and sodium sulfinates into pyridinyl sulfonate esters. This method uses copper bromide (CuBr2) as a medium and operates under base- and ligand-free conditions . Another method involves the palladium-catalyzed cross-coupling reaction of 2-pyridyl sulfinate salts with bromopyridines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the specific requirements of the end application.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-bromopyridine-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfonates, sulfides, and various substituted pyridine derivatives .

Scientific Research Applications

Sodium 6-bromopyridine-2-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 6-bromopyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can undergo oxidation, reduction, and substitution reactions, making the compound highly reactive and versatile. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

  • Sodium 6-chloropyridine-2-sulfinate
  • Sodium 6-fluoropyridine-2-sulfinate
  • Sodium 6-iodopyridine-2-sulfinate

Comparison: Sodium 6-bromopyridine-2-sulfinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated counterparts. For instance, the bromine atom can participate in specific substitution reactions that chlorine, fluorine, or iodine may not favor. This uniqueness makes it a valuable compound in organic synthesis and various industrial applications .

Biological Activity

Sodium 6-bromopyridine-2-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

This compound has a molecular formula of C5H4BrNNaO2SC_5H_4BrNNaO_2S and a molecular weight of 244.04 g/mol. The compound features a bromine atom attached to a pyridine ring along with a sulfinic acid group, which contributes to its unique reactivity profile in organic synthesis.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit various enzymes, making it a candidate for further exploration in therapeutic applications.
  • Antimicrobial Properties : Preliminary investigations have shown that this compound possesses antimicrobial effects against certain pathogens, indicating its potential use in treating infections.

Case Studies

Synthesis Methods

Various methods for synthesizing this compound have been documented, emphasizing its versatility in organic reactions. The most common methods involve:

  • Electrophilic Substitution Reactions : Utilizing brominated pyridine derivatives with sulfinic acid under controlled conditions to yield the desired sulfinic acid derivative.
  • Multicomponent Reactions : High-throughput screening techniques have been applied to optimize reaction conditions, leading to improved yields of this compound .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameMolecular FormulaUnique Features
Sodium 6-chloropyridine-2-sulfinateC5H3ClNNaO2SChlorine atom offers different reactivity compared to bromine.
Sodium 6-fluoropyridine-2-sulfinateC5H3FNNaO2SFluorine's electronegativity affects nucleophilic substitution patterns.
Sodium 6-iodopyridine-2-sulfinateC5H3INaO2SIodine provides higher reactivity but lower stability than bromine.

The presence of the bromine atom in this compound imparts distinct reactivity compared to its halogenated counterparts, making it particularly valuable in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C5H3BrNNaO2S

Molecular Weight

244.04 g/mol

IUPAC Name

sodium;6-bromopyridine-2-sulfinate

InChI

InChI=1S/C5H4BrNO2S.Na/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

TYFKDSILGNWVRI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC(=C1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.